Cichoriin, chemically known as 6-hydroxy-7-O-glucosylcoumarin, is a biocoumarin derived from the chicory plant (Cichorium intybus). This compound features a sugar moiety that enhances its solubility and bioavailability while reducing toxicity. Cichoriin is part of a larger family of coumarins, which are known for their diverse biological activities. It has garnered attention for its potential therapeutic effects, particularly in the context of metabolic disorders and oxidative stress mitigation .
Cichoriin exhibits a range of biological activities:
Cichoriin can be synthesized through several methods:
Cichoriin has potential applications across various fields:
Cichoriin has been studied for its interactions with several biological targets:
Several compounds share structural or functional similarities with cichoriin:
Compound Name | Structure Type | Key Activities |
---|---|---|
Aesculetin | Coumarin | Antioxidant, anti-inflammatory |
Esculin | Coumarin glycoside | Antimicrobial, antioxidant |
Chlorogenic Acid | Phenolic compound | Antioxidant, anti-inflammatory |
Coumarin | Simple coumarin | Anticoagulant, antimicrobial |
Cichoriin's uniqueness lies in its specific glycosylation pattern that enhances solubility and bioactivity compared to other coumarins. Its ability to interact with multiple metabolic pathways makes it particularly valuable in therapeutic contexts related to obesity and diabetes management .
Cichoriin’s history is intertwined with the use of chicory in traditional medicine. Ancient Egyptian and Roman civilizations utilized chicory for its medicinal properties, with Horace referencing it as a dietary staple. The compound was first isolated in the mid-20th century from chicory roots, though its structural elucidation occurred later through advanced chromatographic and spectroscopic techniques. Notably, cichoriin has been identified in multiple Asteraceae species, including Chondrilla juncea and Taraxacum officinale (dandelion), highlighting its broad taxonomic distribution.
Cichoriin (C₁₅H₁₆O₉; molecular weight 340.28 g/mol) belongs to the coumarin glycoside family, featuring a glucose moiety linked to aesculetin (6,7-dihydroxycoumarin) at the 7-hydroxy position. Its structure includes a benzopyrone core with a β-D-glucopyranosyl unit, enhancing water solubility and bioavailability compared to non-glycosylated coumarins. Key spectral data:
Table 1: Chemical Properties of Cichoriin
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆O₉ |
Molecular Weight | 340.28 g/mol |
Solubility | DMSO: 60 mg/mL (176.33 mM) |
Melting Point | 215–217°C (decomposes) |
Bioactivity | Antioxidant, antiviral |
Cichoriin is widely distributed across plant families, predominantly in Asteraceae and Oleaceae:
Its concentration varies by tissue, with chicory roots containing up to 0.12% dry weight. Ecological studies suggest cichoriin serves as a phytoalexin, defending against pathogens like Pseudomonas cichorii.
Cichoriin’s dual role as a defensive metabolite and therapeutic agent has driven extensive research. Key findings include:
Cichoriin is a naturally occurring coumarin glycoside with the molecular formula C15H16O9 and a molecular weight of 340.28 grams per mole [1] [3] [5]. The compound exhibits a percent composition of carbon 52.95%, hydrogen 4.74%, and oxygen 42.32% [5] [6]. The exact mass has been determined as 340.07943208 grams per mole, with a monoisotopic mass of 340.079432 grams per mole [3] [20].
The structural characterization reveals that cichoriin consists of a coumarin backbone linked to a glucose moiety through a glycosidic bond [1] [2]. The complete International Union of Pure and Applied Chemistry name for cichoriin is 6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one [1] [3] [9]. This nomenclature clearly indicates the presence of a hydroxyl group at position 6 of the coumarin ring and the attachment of a beta-D-glucopyranosyl unit at position 7 [6] [8].
The compound is registered under Chemical Abstracts Service number 531-58-8 and possesses the International Chemical Identifier Key WNBCMONIPIJTSB-TVKJYDDYSA-N [1] [3] [5]. The structural formula demonstrates that cichoriin belongs to the class of organic compounds known as coumarin glycosides, which are aromatic compounds containing a carbohydrate moiety glycosidically bound to a coumarin moiety [2] [8].
Property | Value |
---|---|
Molecular Formula | C15H16O9 |
Molecular Weight | 340.28 g/mol |
Exact Mass | 340.07943208 g/mol |
CAS Registry Number | 531-58-8 |
IUPAC Name | 6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI Key | WNBCMONIPIJTSB-TVKJYDDYSA-N |
Percent Composition | C 52.95%, H 4.74%, O 42.32% |
Cichoriin exhibits absolute stereochemistry with five defined stereocenters out of five total possible stereocenters [3] [9]. The stereochemical configuration is completely defined, indicating that all chiral centers in the molecule have been characterized and assigned specific three-dimensional orientations [9].
The glucose moiety attached to the coumarin backbone contributes all five stereocenters to the molecule [1] [3]. The stereochemical assignments follow the standard nomenclature for beta-D-glucose, with the anomeric carbon exhibiting the 2S configuration, establishing the beta-glycosidic linkage to the coumarin ring [1] [9]. The remaining stereocenters in the glucose unit are configured as 3R, 4S, 5S, and 6R, respectively [1] [3].
The beta-glycosidic linkage represents a crucial stereochemical feature, as it determines the spatial orientation of the glucose unit relative to the coumarin backbone [8] [9]. This configuration influences both the physical properties and biological activities of the compound, as beta-linkages generally exhibit greater resistance to enzymatic hydrolysis compared to alpha-linkages [10].
Stereocenter Position | Configuration | Description |
---|---|---|
C1 (Anomeric Carbon) | 2S | Beta-glycosidic linkage |
C2 (Glucose) | 3R | Glucose C2 stereocenter |
C3 (Glucose) | 4S | Glucose C3 stereocenter |
C4 (Glucose) | 5S | Glucose C4 stereocenter |
C5 (Glucose) | 6R | Glucose C5 stereocenter |
Cichoriin manifests as a crystalline solid that forms needle-like crystals when crystallized with two molecules of water [6] [17]. The compound exhibits a melting point of 213-215 degrees Celsius after drying in a desiccator, indicating good thermal stability up to this temperature range [6].
The optical properties of cichoriin include a specific optical rotation of [α]D18 -105 degrees when measured at a concentration of 3 grams per 100 milliliters in 50% dioxane solution [6]. This negative optical rotation indicates that the compound rotates plane-polarized light in a counterclockwise direction, which is consistent with the stereochemical configuration of the glucose moiety [6].
Solubility characteristics reveal that cichoriin is soluble in hot water, ethanol, and glacial acetic acid, but remains insoluble in ether and petroleum ether [6]. This solubility profile reflects the polar nature of the molecule due to the multiple hydroxyl groups present in both the coumarin and glucose portions [8]. When dissolved in dilute alkaline solutions, cichoriin produces a characteristic yellow color but does not exhibit fluorescence, which distinguishes it from the related compound esculin [6].
The crystalline structure incorporates two water molecules per molecule of cichoriin, forming a dihydrate crystal lattice [4] [6]. This hydrated form contributes to the stability of the crystalline material and affects the melting point characteristics [4].
Property | Value |
---|---|
Physical State | Crystalline solid |
Crystalline Form | Needles with 2H2O |
Melting Point | 213-215°C (after drying) |
Optical Rotation | [α]D18 -105° (c = 3 in 50% dioxane) |
Solubility in Water | Soluble in hot water |
Solubility in Ethanol | Soluble |
Solubility in Ether | Insoluble |
Color in Alkaline Solution | Yellow color |
Fluorescence | No fluorescence |
Spectroscopic analysis of cichoriin provides comprehensive structural confirmation through multiple analytical techniques [1] [15] [17]. Ultraviolet spectroscopy reveals characteristic absorption with a maximum wavelength at 258 nanometers, which is typical for coumarin derivatives and confirms the presence of the aromatic chromophore [15].
Nuclear magnetic resonance spectroscopy data are available for both carbon-13 and proton nuclear magnetic resonance, providing detailed information about the molecular framework and confirming the structural assignments [1] [13]. The carbon-13 nuclear magnetic resonance spectrum shows characteristic signals for the coumarin ring carbons and the glucose carbon atoms, while the proton nuclear magnetic resonance spectrum provides information about the hydrogen environments in both portions of the molecule [1].
Mass spectrometry analysis using electrospray ionization produces a molecular ion peak at mass-to-charge ratio 340, corresponding to the molecular weight of cichoriin [1] [10]. This technique provides definitive molecular weight confirmation and can be used for fragmentation studies to elucidate structural features [10].
Infrared spectroscopy reveals characteristic absorption bands for coumarin and hydroxyl functional groups, confirming the presence of these key structural elements [16]. The infrared spectrum shows typical coumarin lactone carbonyl stretching and hydroxyl group stretching vibrations [16].
High-performance liquid chromatography analysis under specific conditions yields a retention time of 4.46 minutes, providing a method for identification and quantification of the compound [17]. This chromatographic behavior reflects the polar nature of the molecule and its interaction with reversed-phase column materials [17].
Technique | Characteristic Features | Reference/Conditions |
---|---|---|
Ultraviolet Absorption | λmax at 258 nm | Ultraviolet spectrophotometer monitoring |
Carbon-13 Nuclear Magnetic Resonance | Spectrum available | Database |
Proton Nuclear Magnetic Resonance | Spectrum available | Literature reported |
Mass Spectrometry | Molecular ion peak at m/z 340 | Positive ionization mode |
Infrared Spectroscopy | Characteristic coumarin and hydroxyl bands | Analysis |
High-Performance Liquid Chromatography | 4.46 min retention time | C18 column conditions |
The chemical reactivity of cichoriin is influenced by the presence of multiple functional groups, including hydroxyl groups, the glycosidic bond, and the coumarin lactone ring . The compound exhibits good thermal stability up to its melting point of 213-215 degrees Celsius, beyond which thermal decomposition occurs [6].
Hydrolysis susceptibility represents a significant aspect of cichoriin reactivity, as the glycosidic bond linking the glucose moiety to the coumarin backbone can be cleaved under acidic or basic conditions [24]. The beta-glycosidic linkage generally shows greater resistance to hydrolysis compared to alpha-linkages, contributing to the relative stability of the compound .
Oxidation stability is enhanced by the presence of the glucose moiety, which provides protection to the coumarin backbone compared to the free aglycone . This protective effect contributes to improved shelf-life and reduced degradation under oxidative conditions [10].
The compound demonstrates stability under neutral pH conditions but undergoes color changes when exposed to alkaline environments, producing a characteristic yellow coloration [6]. This pH-dependent color change can serve as a qualitative indicator of the compound's presence [6].
Photostability characteristics show that cichoriin exhibits enhanced stability compared to its aglycone form, with the glucose conjugation providing protective effects against light-induced degradation [23]. This improved photostability makes the compound more suitable for applications where light exposure may occur [23].
Chemical reactivity primarily involves nucleophilic substitution reactions at hydroxyl and glycosidic positions . The coumarin ring system remains relatively stable due to its aromatic character, although the lactone ring may be susceptible to nucleophilic attack under basic conditions .
Parameter | Characteristic | Notes |
---|---|---|
Thermal Stability | Stable up to melting point | Decomposes at 213-215°C |
Hydrolysis Susceptibility | Susceptible to acid/base hydrolysis | Glucose can be cleaved |
Oxidation Stability | Enhanced by glucose moiety | Sugar moiety provides protection |
pH Stability | Stable in neutral conditions | Alkaline conditions cause color change |
Photostability | Enhanced compared to aglycone | Glucose conjugation improves stability |
Chemical Reactivity Type | Nucleophilic substitution possible | At hydroxyl and glycosidic positions |
Glycosidic Bond Stability | Cleavable under acidic conditions | Beta-linkage more resistant than alpha |
Coumarin Ring Stability | Stable aromatic system | Lactone ring susceptible to base |